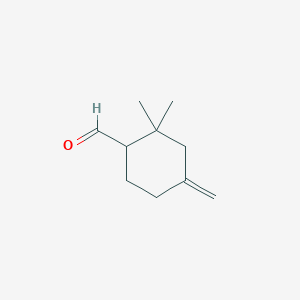
2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde is an organic compound with a unique structure characterized by a cyclohexane ring substituted with a dimethyl group and a methylidene group, along with an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of cyclohexanone with isobutyraldehyde in the presence of a base catalyst. The reaction proceeds via an aldol condensation followed by dehydration to yield the desired product. The reaction conditions typically include a temperature range of 25-50°C and a reaction time of 2-4 hours.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of a heterogeneous catalyst, such as a solid base, can further enhance the efficiency of the process.
化学反应分析
Types of Reactions: 2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylidene group can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products:
Oxidation: 2,2-Dimethyl-4-methylidenecyclohexane-1-carboxylic acid.
Reduction: 2,2-Dimethyl-4-methylidenecyclohexane-1-methanol.
Substitution: 2,2-Dimethyl-4-bromo-4-methylidenecyclohexane.
科学研究应用
2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: The compound is used in the production of fragrances and flavoring agents due to its unique structural features.
作用机制
The mechanism of action of 2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, which can then undergo further reactions. The methylidene group can participate in electrophilic addition reactions, leading to the formation of new carbon-carbon bonds. These interactions are crucial in the compound’s role as an intermediate in organic synthesis.
相似化合物的比较
- 2,2-Dimethylcyclohexanone
- 4-Methylidenecyclohexanone
- 2,2-Dimethyl-4-methylcyclohexanone
Comparison: 2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde is unique due to the presence of both a methylidene group and an aldehyde group on the cyclohexane ring This combination of functional groups allows for a diverse range of chemical reactions and applications
属性
分子式 |
C10H16O |
|---|---|
分子量 |
152.23 g/mol |
IUPAC 名称 |
2,2-dimethyl-4-methylidenecyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-4-5-9(7-11)10(2,3)6-8/h7,9H,1,4-6H2,2-3H3 |
InChI 键 |
RTIZIFKKJSWHQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=C)CCC1C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


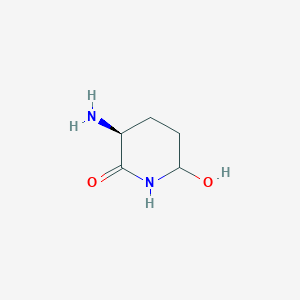
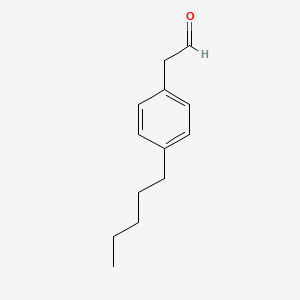
![5-Chloro-2-[[[(4-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814416.png)
![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carbaldehyde](/img/structure/B13814418.png)
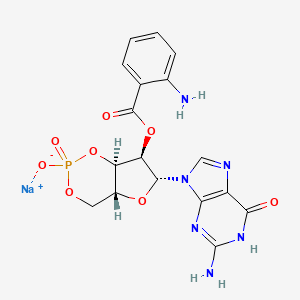
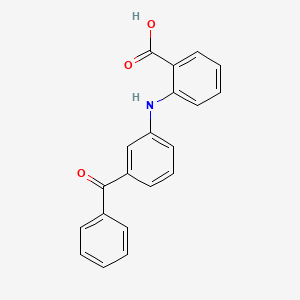
![(2S)-2-[[(2S)-2-[[(3R,6S,9S,15S,18S,21R)-21-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-(3-amino-3-oxopropyl)-9-(2-carboxyethyl)-18-(carboxymethyl)-15-methyl-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B13814435.png)
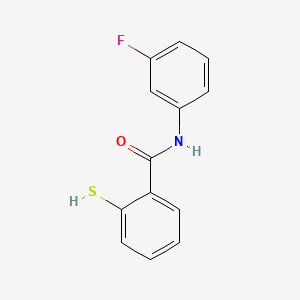
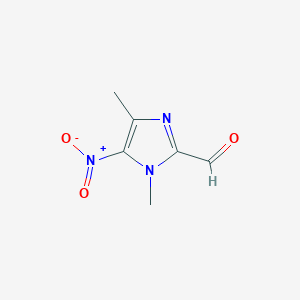
![[(2S,3R,4S,5S)-4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-aminoacetate](/img/structure/B13814458.png)
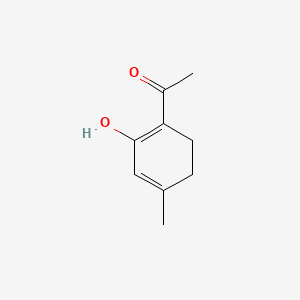

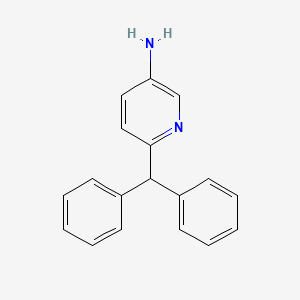
![cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13814498.png)
